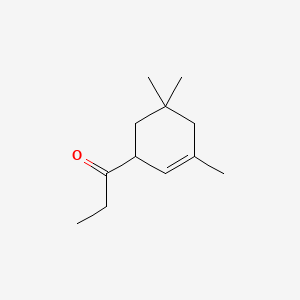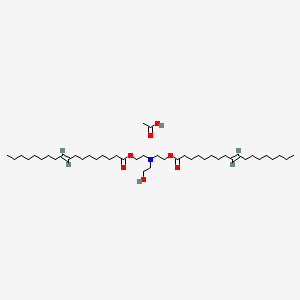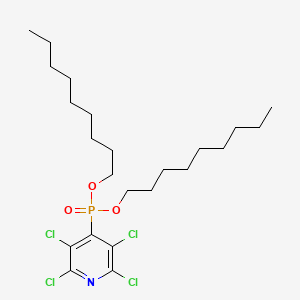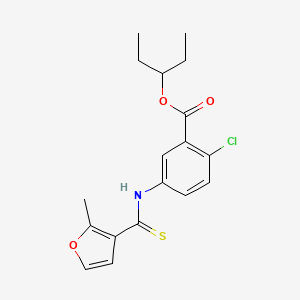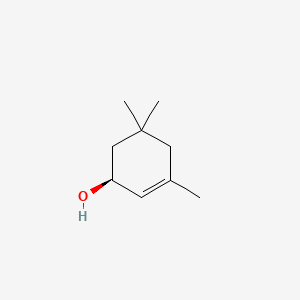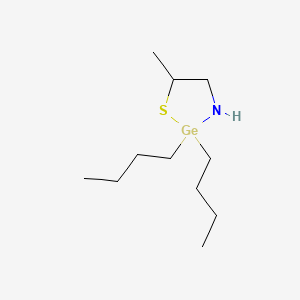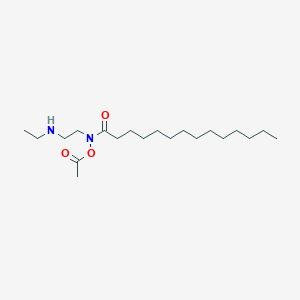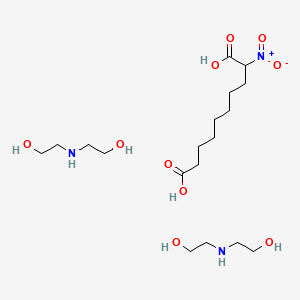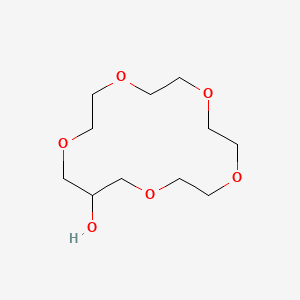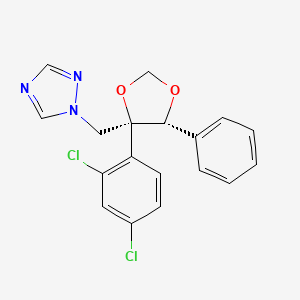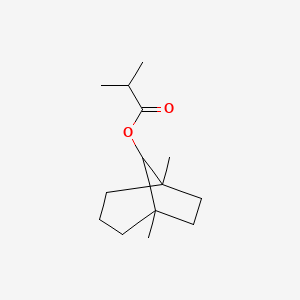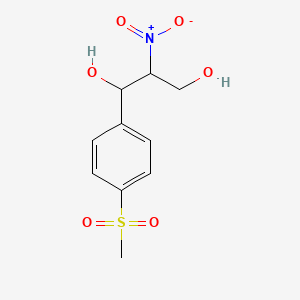
(R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol is a complex organic compound characterized by the presence of a nitro group, a methylsulphonyl group, and a diol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol typically involves multi-step organic reactions. The starting materials often include p-methylsulphonylbenzene and nitropropane derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
(R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methylsulphonyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
科学的研究の応用
Chemistry
In chemistry, (R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the effects of nitro and methylsulphonyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to undergo various chemical reactions makes it a candidate for drug development and medicinal chemistry research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of (R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methylsulphonyl group can influence the compound’s binding affinity and specificity. The diol structure may also play a role in the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
p-Methylsulphonylbenzene: Shares the methylsulphonyl group but lacks the nitro and diol functionalities.
2-Nitropropane: Contains the nitro group but lacks the methylsulphonyl and diol groups.
1,3-Propanediol: Contains the diol structure but lacks the nitro and methylsulphonyl groups.
Uniqueness
(R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol is unique due to the combination of its functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone.
特性
CAS番号 |
93839-93-1 |
|---|---|
分子式 |
C10H13NO6S |
分子量 |
275.28 g/mol |
IUPAC名 |
1-(4-methylsulfonylphenyl)-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C10H13NO6S/c1-18(16,17)8-4-2-7(3-5-8)10(13)9(6-12)11(14)15/h2-5,9-10,12-13H,6H2,1H3 |
InChIキー |
MXMRPKQOWVAKHT-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




